4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Description
The compound 4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a sulfur-containing heterocyclic molecule featuring a fused thieno[2,3-b]thiopyran core. Its structure includes a 7,7-dioxide (sulfone) group, which enhances polarity and stability, and a 4-(4-bromophenyl)sulfanyl substituent at the 4-position.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S3/c14-9-1-3-10(4-2-9)18-12-6-8-19(15,16)13-11(12)5-7-17-13/h1-5,7,12H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFJTWSSVRFTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1SC3=CC=C(C=C3)Br)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a sulfur-containing heterocyclic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C13H11BrO2S3
- Molecular Weight : 375.31 g/mol
- IUPAC Name : this compound
- CAS Number : 339019-23-7
Synthesis
The compound can be synthesized through various methods involving the reaction of 4-bromoaniline with thieno[2,3-b]thiopyran derivatives. The synthesis typically involves:
- Formation of thieno[2,3-b]thiopyran : Using appropriate reagents to create the thiopyran core.
- Introduction of the bromophenyl group : Achieved through electrophilic aromatic substitution.
- Sulfonylation : Adding the sulfonyl group to enhance biological activity.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Studies : The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones.
- Antifungal Activity : Similar compounds have shown effectiveness against fungi like Candida albicans, suggesting a potential for this compound in treating fungal infections.
Antitumor Activity
Research indicates that thienothiopyran derivatives can exhibit cytotoxic effects on cancer cell lines:
- Cell Line Studies : In vitro assays have shown that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds with a sulfonamide group are known to inhibit bacterial dihydropteroate synthase.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells may contribute to its antitumor efficacy.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The thieno[2,3-b]thiopyran scaffold is a common framework in medicinal chemistry, particularly for carbonic anhydrase inhibitors (CAIs). Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Activity: Dorzolamide and MK-927 feature amino groups (ethylamino/isobutylamino) at position 4, critical for binding to carbonic anhydrase (CA) via coordination with zinc in the active site . In contrast, the bromophenylsulfanyl group in the target compound may hinder CA binding due to steric bulk, though its electron-withdrawing nature could enhance reactivity in other contexts. Sulfonamide (SO₂NH₂) vs. Sulfanyl (S-): Sulfonamide at position 2 (Dorzolamide, MK-927) is essential for CA inhibition, while the sulfanyl group in the target compound lacks this pharmacophore, suggesting divergent biological targets .
Stereochemistry :
- Dorzolamide’s (4S,6S) configuration optimizes CA binding, whereas MK-927 exhibits dose-dependent stereopharmacokinetics, with the (S)-enantiomer showing slower clearance due to stronger erythrocyte binding . The target compound’s stereochemical configuration (if present) remains uncharacterized but could significantly influence its behavior.
Synthetic Routes: Dorzolamide analogs are synthesized via diastereoselective methods, such as sulfonamide introduction and chiral resolution . The bromophenylsulfanyl group in the target compound might require Suzuki coupling or nucleophilic substitution for installation, differing from amino-group strategies .
The 7,7-dioxide group mitigates this by improving polarity .
Pharmacokinetics :
- MK-927’s enantiomers show dose-dependent clearance due to saturable binding to erythrocytes and CA . The target compound’s bromophenyl group may alter distribution, possibly increasing plasma protein binding or metabolic stability.
Research Findings and Data
Table 2: Pharmacokinetic Parameters of Selected Analogs
| Compound | Half-Life (t₁/₂) | Clearance (CL) | Volume of Distribution (Vd) | Notes |
|---|---|---|---|---|
| MK-927 (S) | 4.2 h | 0.12 L/h/kg | 0.67 L/kg | High erythrocyte binding |
| MK-927 (R) | 1.5 h | 4.8 L/h/kg | 1.2 L/kg | Rapid clearance |
| Dorzolamide | 4 months (topical) | N/A | N/A | Localized action in eye |
Data adapted from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
